molecular formula C12H16O4 B8473429 3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutyric acid

3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutyric acid

Cat. No. B8473429
M. Wt: 224.25 g/mol
InChI Key: GYOFYVALRLJUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutyric acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Hydroxy-4-methoxyphenyl)-3-methylbutyric acid

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H16O4/c1-12(2,7-11(14)15)8-4-5-10(16-3)9(13)6-8/h4-6,13H,7H2,1-3H3,(H,14,15)

InChI Key

GYOFYVALRLJUHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=C(C=C1)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methanesulfonyloxy anisole (240 g) and 3-methylcrotonic acid (39 g) was stirred, and to the thus mixed solution, aluminum chloride (104 g) was added, and the mixture was stirred for 5 hours at 70° C., and then further stirred for 2 hours at 100° C. The obtained solution was cooled to about room temperature, and then 6N hydrochloric acid (HCl) solution (390 ml) was added thereto, and the mixture was stirred for 3 hours vigorously. The solution obtained was extracted with the use of methylene chloride (300 ml), and the organic layer separated was further extracted with the use of two normal (2N) sodium hydroxide (NaOH) aqueous solution (400 ml). Subsequently, 6N hydrochloric acid (HCl) solution was further added to the aqueous layer separated, to acidify, the solution. The obtained aqueous solution was extracted with methylene chloride (300 ml) twice, and thereafter, thus obtained organic layer was concentrated under reduced pressure to obtain a residue. Subsequently, to the residue thus obtained, 6N NaOH aqueous solution (300 ml) was added, and the mixture was stirred for 4 hours at 100° C. for mixing. The obtained reaction solution was cooled to a room temperature, and then 6N HCl solution was added thereto, to acidify the solution. The obtained solution was extracted with ethyl acetate. From the organic solution separated, the solvent therein was removed by distillation under reduced pressure, and thereafter, the obtained crude crystals were recrystallized with toluene to obtain 3-(3-hydroxy-4-methoxyphenyl)-3-methylbutyric acid as objective (33.2 g; yield: 37.9% to the 3-methylcrotonic acid).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Quantity
390 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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